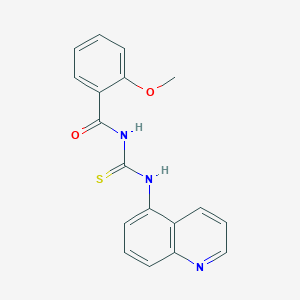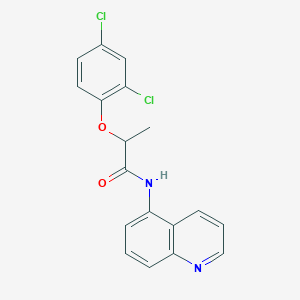![molecular formula C17H12ClN5OS B278333 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278333.png)
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and has been studied extensively for its biological and chemical properties.
科学的研究の応用
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of neurodegenerative diseases. In addition to its medical applications, this compound has also been studied for its potential use in the field of materials science, specifically in the development of organic semiconductors.
作用機序
The mechanism of action of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes involved in cell proliferation and inflammation. It has also been suggested that this compound may interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has several biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of certain cancer cells. In addition, studies have suggested that this compound may have anti-inflammatory effects, as well as potential neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential as a versatile compound. This compound has been studied for its potential applications in various fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in certain labs.
将来の方向性
There are several future directions for research on 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One potential direction is the further study of its potential use as an anticancer agent. In addition, further research may be conducted on its potential use in the treatment of neurodegenerative diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability and use in lab experiments. Finally, research may also be conducted on the potential use of this compound in the development of organic semiconductors.
In conclusion, 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields, including medicine and materials science, make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several chemical reactions. The first step involves the synthesis of 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then reacted with 4-chloroaniline to form the intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
特性
製品名 |
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
|---|---|
分子式 |
C17H12ClN5OS |
分子量 |
369.8 g/mol |
IUPAC名 |
4-chloro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12ClN5OS/c1-10-20-21-17-23(10)22-16(25-17)12-4-8-14(9-5-12)19-15(24)11-2-6-13(18)7-3-11/h2-9H,1H3,(H,19,24) |
InChIキー |
HEIOTTYRYFLUIR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)